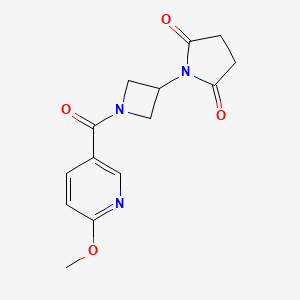

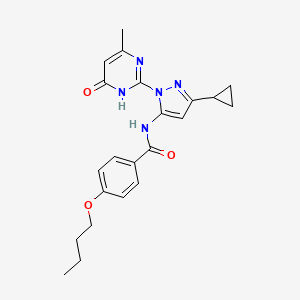

1-(1-(6-Methoxynicotinoyl)azetidin-3-yl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a chemical substance with the IUPAC name 3-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride . It has a molecular weight of 190.63 .

Synthesis Analysis

The synthesis of this compound or its derivatives has been reported in scientific literature . The study aimed to design and synthesize a new series of hybrid compounds with pyrrolidine-2,5-dione and thiophene rings in the structure as potential anticonvulsant and antinociceptive agents .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2O2.ClH/c10-6-1-5(7(11)9-6)4-2-8-3-4;/h4-5,8H,1-3H2,(H,9,10,11);1H .Chemical Reactions Analysis

The compound has been evaluated for its anticonvulsant activity in animal models of epilepsy . The most promising compound showed higher ED50 value than those of the reference drugs .Physical and Chemical Properties Analysis

The compound has a molecular weight of 190.63 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Antimicrobial and Antitubercular Applications

A series of compounds synthesized through exo-selective 1,3-dipolar cycloaddition reactions, including structures related to 1-(1-(6-Methoxynicotinoyl)azetidin-3-yl)pyrrolidine-2,5-dione, have been investigated for their in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. These compounds exhibited activities comparable to those of established standard drugs, highlighting their potential in addressing various infectious diseases (Haddad et al., 2015).

Antiproliferative Effects

Research into the synthesis of novel spiro-pyrrolidines/pyrrolizines derivatives through [3+2]-cycloaddition of azomethine ylides showed that certain derivatives possess significant antiproliferative activity against various cancer cell lines. This highlights the potential of such compounds in cancer therapy (Almansour et al., 2014).

Synthesis Methodologies

Studies on the interaction of substituted 4-acylpyrrolin-2-ones with primary amines demonstrated the formation of compounds with antimicrobial properties, suggesting a method for synthesizing derivatives with potential therapeutic applications (Gein et al., 2009).

Additionally, research on acetylenic dimerization under basic conditions and inter- and intra-molecular cyclisation reactions of azoacetates to azetidinones provides insights into the chemical synthesis processes that yield compounds with pharmacological activities (Muhi-eldeen et al., 2015; James et al., 2008).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-[1-(6-methoxypyridine-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-21-11-3-2-9(6-15-11)14(20)16-7-10(8-16)17-12(18)4-5-13(17)19/h2-3,6,10H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDXAZQCFOPQLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2657816.png)

![{4-[(4-Chlorophenyl)methoxy]-2-methylphenyl}boronic acid](/img/structure/B2657817.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2657818.png)

![4-Fluoro-3-[(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2657819.png)

![2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2657820.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2657823.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(pyridin-3-yl)methyl]amino)propanoic acid](/img/structure/B2657833.png)